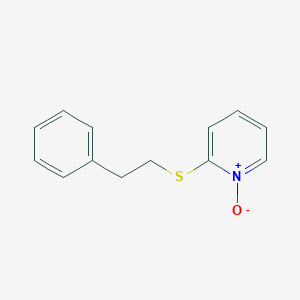
Benzoxazole, 2-(1-methyl-1H-pyrrol-2-yl)-5-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoxazole, 2-(1-methyl-1H-pyrrol-2-yl)-5-nitro- is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a methyl-substituted pyrrole ring and a nitro group attached to the benzoxazole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoxazole, 2-(1-methyl-1H-pyrrol-2-yl)-5-nitro- typically involves the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid or a mixture of nitric acid and sulfuric acid.
Attachment of the Pyrrole Ring: The pyrrole ring can be attached through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of the pyrrole with a halogenated benzoxazole.
Industrial Production Methods
Industrial production of Benzoxazole, 2-(1-methyl-1H-pyrrol-2-yl)-5-nitro- may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and selectivity are often employed in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoxazole, 2-(1-methyl-1H-pyrrol-2-yl)-5-nitro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzoxazole core or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Products may include hydroxylated or carboxylated derivatives.
Reduction: The primary product is the corresponding amino derivative.
Substitution: Various substituted benzoxazole or pyrrole derivatives can be formed depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Benzoxazole, 2-(1-methyl-1H-pyrrol-2-yl)-5-nitro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of Benzoxazole, 2-(1-methyl-1H-pyrrol-2-yl)-5-nitro- depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects or cytotoxicity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-Methyl-1H-pyrrol-2-yl)-1,3-benzoxazole: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
5-Nitro-1,3-benzoxazole: Lacks the pyrrole ring, which may affect its overall properties and applications.
2-(1H-Pyrrol-2-yl)-5-nitro-1,3-benzoxazole: Lacks the methyl group on the pyrrole ring, which may influence its chemical behavior and interactions.
Uniqueness
Benzoxazole, 2-(1-methyl-1H-pyrrol-2-yl)-5-nitro- is unique due to the combination of its structural features, including the methyl-substituted pyrrole ring and the nitro group
Eigenschaften
CAS-Nummer |
51299-49-1 |
|---|---|
Molekularformel |
C12H9N3O3 |
Molekulargewicht |
243.22 g/mol |
IUPAC-Name |
2-(1-methylpyrrol-2-yl)-5-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C12H9N3O3/c1-14-6-2-3-10(14)12-13-9-7-8(15(16)17)4-5-11(9)18-12/h2-7H,1H3 |
InChI-Schlüssel |
KGLYKHRDDSUVKL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC=C1C2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Fluorophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B8674003.png)






![5-(Chloromethyl)-1-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B8674041.png)





